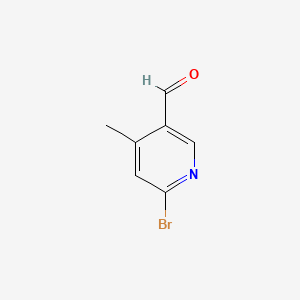

6-Bromo-4-methylnicotinaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIURTWJYOMPUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730387 | |

| Record name | 6-Bromo-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926294-07-7 | |

| Record name | 6-Bromo-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-METHYLNICOTINALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 4 Methylnicotinaldehyde and Its Key Precursors

Strategies for the Construction of the Pyridine (B92270) Core

The assembly of the core pyridine structure is the foundational step in the synthesis of 6-Bromo-4-methylnicotinaldehyde. Various classical and modern cyclization strategies can be employed to construct the 4-methylpyridine (B42270) framework.

One common approach involves the Hantzsch pyridine synthesis, a multicomponent reaction that typically utilizes a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. For the synthesis of a 4-methylpyridine derivative, a suitable β-dicarbonyl compound can be condensed with an appropriate aldehyde and an ammonia source. Subsequent oxidation of the initially formed dihydropyridine (B1217469) yields the aromatic pyridine ring.

Another versatile method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. This reaction proceeds via a Michael addition followed by cyclodehydration to afford a trisubstituted pyridine with high regiocontrol. While not directly providing a 4-methylpyridine from the simplest starting materials, variations of this method can be adapted for the synthesis of more complex pyridine structures.

More contemporary methods, often leveraging microwave assistance, have been developed to expedite the synthesis of substituted pyridines. prepchem.comevitachem.comacs.org For instance, a one-pot, three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate (B1210297) under microwave irradiation can yield 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives in good yields. prepchem.com Although this specific example leads to a different substitution pattern, the underlying principles of microwave-assisted multicomponent reactions are highly applicable to the efficient construction of various pyridine cores.

Directed Bromination Approaches at the C-6 Position

With the 4-methylpyridine core in hand, the next critical step is the regioselective introduction of a bromine atom at the C-6 position. Direct bromination of 4-methylpyridine can be challenging due to the activating effect of the methyl group, which can lead to a mixture of products. Therefore, directed bromination strategies or the use of pre-functionalized precursors are often necessary.

One effective strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction conditions, including the solvent and temperature, can be tuned to favor bromination at the desired position. For instance, free radical bromination of picolines using NBS has been studied, and while the reactivity of the methyl group is a competing factor, careful control can achieve the desired ring bromination. bldpharm.com

Alternatively, starting from a pre-functionalized pyridine, such as a 2,6-dihalopyridine, allows for more controlled functionalization. For example, 2,6-dibromopyridine (B144722) can be selectively lithiated at the 2-position followed by quenching with an appropriate electrophile, leaving the bromine at the 6-position intact for further transformations. prepchem.com

Regioselective Methylation at the C-4 Position

The introduction of the methyl group at the C-4 position can be achieved through various methods, depending on the chosen synthetic route. If the pyridine core is constructed using a starting material that already contains the 4-methyl group, this step is circumvented.

However, if a pre-formed 6-bromopyridine is used as the starting material, a methyl group can be introduced at the C-4 position via cross-coupling reactions. For example, a Negishi or Suzuki coupling of a 6-bromo-4-halopyridine with a suitable methylating agent, such as methylboronic acid or dimethylzinc, in the presence of a palladium catalyst can afford the desired 6-bromo-4-methylpyridine.

In some cases, direct C-H methylation of pyridines can be achieved, although this is often less selective. More controlled approaches involve the lithiation of a suitably protected pyridine derivative followed by reaction with a methylating agent like methyl iodide.

Formylation Reactions for Aldehyde Group Introduction

The final key transformation is the introduction of the aldehyde group at the C-3 position to yield this compound. Several formylation methods are available for this purpose.

A widely used and effective method is the Vilsmeier-Haack reaction . vapourtec.comthieme-connect.demsu.eduorganic-chemistry.orgrsc.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich pyridine ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt, which is subsequently hydrolyzed to the aldehyde. A patent for a related compound, 6-methoxy-4-methylnicotinaldehyde, describes the formylation of 5-bromo-2-methoxy-4-methylpyridine (B21950) using n-BuLi and DMF, suggesting that a directed ortho-metalation followed by formylation is a viable strategy. google.com

Another powerful technique is ortho-lithiation followed by formylation . This involves the deprotonation of the pyridine ring at the C-3 position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by the addition of a formylating agent like DMF. The regioselectivity of the lithiation is often directed by existing substituents on the ring. For instance, the synthesis of 6-Bromo-2-formyl-pyridine has been achieved by lithiation of 2,6-dibromopyridine at -78 °C followed by the addition of DMF. prepchem.com A similar strategy could be adapted for 6-bromo-4-methylpyridine.

Alternatively, the aldehyde can be obtained through the oxidation of a primary alcohol . The precursor, (6-bromo-4-methylpyridin-3-yl)methanol, can be synthesized and then oxidized to the corresponding aldehyde. bldpharm.com Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). alfa-chemistry.com The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.

| Formylation Method | Reagents | Key Features |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Mild conditions, suitable for electron-rich pyridines. vapourtec.comthieme-connect.demsu.eduorganic-chemistry.orgrsc.org |

| Ortho-lithiation/Formylation | n-BuLi or LDA, DMF | High regioselectivity, directed by substituents. prepchem.comgoogle.com |

| Oxidation of Primary Alcohol | MnO₂, Swern Reagents | Requires synthesis of the alcohol precursor. bldpharm.comalfa-chemistry.com |

Multi-step Reaction Sequences in Complex Molecule Synthesis

A plausible synthetic route could commence with the synthesis of 4-methylpyridine, followed by regioselective bromination at the C-6 position. Subsequent formylation at the C-3 position would then yield the target molecule. Alternatively, a route starting with a pre-functionalized pyridine, such as 2,6-dibromopyridine, could be envisioned, involving sequential functionalization at the C-2 and C-4 positions before the final formylation step.

The integration of reaction steps in a "one-pot" or "telescoped" manner, where intermediates are not isolated, can significantly improve the efficiency of a multi-step synthesis by reducing waste and saving time. hitec-zang.de

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

For each step in the synthesis of this compound, optimization of reaction conditions is paramount to maximize yield and selectivity. Key parameters that are often varied include:

Temperature: Many of the reactions, particularly the lithiation steps, are highly temperature-sensitive and require cryogenic conditions (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. prepchem.com

Solvent: The choice of solvent can significantly influence the solubility of reagents and intermediates, as well as the reaction rate and selectivity. Common solvents in pyridine chemistry include tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane.

Reagent Stoichiometry: The molar ratios of reactants and reagents must be carefully controlled to avoid the formation of byproducts. For example, in bromination reactions, using a limiting amount of the brominating agent can help prevent over-bromination.

Catalyst: In cross-coupling reactions, the choice of catalyst and ligand is critical for achieving high yields and selectivity.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically optimize multiple reaction parameters simultaneously, leading to a more efficient and robust process. nih.gov

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Several of these principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. chemicalbook.comjustia.comarkat-usa.orgresearchgate.net

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. justia.comarkat-usa.orgresearchgate.net For pyridine synthesis, various green catalysts have been explored, including zeolites and biopolymers like sodium alginate. justia.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Multicomponent reactions, such as the Hantzsch pyridine synthesis, are often highly atom-economical.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool for reducing reaction times and energy consumption compared to conventional heating methods. prepchem.comevitachem.comacs.orgaobchem.com

Safer Reagents: The development of synthetic methods that avoid the use of highly toxic or hazardous reagents is crucial. For example, developing greener oxidation methods for the formylation step that avoid heavy metals would be a significant advancement. uconn.edunih.govacs.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Elucidation of Chemical Reactivity and Transformational Pathways of 6 Bromo 4 Methylnicotinaldehyde

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring System

The pyridine ring in 6-bromo-4-methylnicotinaldehyde is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iq The deactivating effect is further intensified by the presence of the electron-withdrawing aldehyde group at the 3-position. Conversely, the methyl group at the 4-position has a mild activating effect through hyperconjugation. Electrophilic attack, when forced under vigorous conditions, is directed to the positions of relatively higher electron density, which are typically meta to the nitrogen atom and influenced by the other substituents. uoanbar.edu.iq

More significant is the ring's susceptibility to nucleophilic aromatic substitution (SNAr). Halopyridines, particularly those with a halogen at the 2- or 4- (and 6-) position, are prone to attack by nucleophiles. sci-hub.se The bromine atom at the 6-position of the title compound makes this site a primary target for nucleophilic displacement. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the bromide ion is expelled. colby.edu The presence of the electron-withdrawing aldehyde group further stabilizes this intermediate, thus facilitating the substitution reaction.

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in this compound, readily undergoing oxidation, reduction, and condensation reactions.

The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 6-bromo-4-methylnicotinic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. While specific studies on this compound are not abundant, analogous transformations on similar substrates suggest the use of reagents like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂). evitachem.comsmolecule.com The choice of oxidant and reaction conditions is crucial to prevent side reactions, such as those involving the pyridine ring or the methyl group. For instance, base-mediated oxidation using potassium carbonate (K₂CO₃) has been noted to facilitate the oxidation of related methylnicotinaldehyde precursors, suggesting its potential applicability here to stabilize the aldehyde product and minimize side reactions. smolecule.com

| Oxidizing Agent | Product | Comments |

| Potassium Permanganate (KMnO₄) | 6-Bromo-4-methylnicotinic acid | A strong oxidizing agent, care must be taken to control conditions to avoid over-oxidation. evitachem.com |

| Manganese Dioxide (MnO₂) | 6-Bromo-4-methylnicotinic acid | A milder oxidant, often used for the selective oxidation of aldehydes. smolecule.com |

The aldehyde group is readily reduced to a primary alcohol, yielding (6-bromo-4-methylpyridin-3-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent, such as methanol (B129727) or water, protonates the resulting alkoxide to give the primary alcohol. youtube.com

| Reducing Agent | Product | Reaction Details |

| Sodium Borohydride (NaBH₄) | (6-Bromo-4-methylpyridin-3-yl)methanol | A mild and selective reducing agent. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695) at room temperature. masterorganicchemistry.comyoutube.com |

The aldehyde group of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. smolecule.com This reaction is of significant importance as it allows for the introduction of diverse nitrogen-containing substituents. The reaction is generally acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. evitachem.com The pH of the reaction medium is a critical parameter; a slightly acidic environment (around pH 5) is often optimal to facilitate both the protonation of the hydroxyl intermediate (to make it a good leaving group) and to ensure the amine remains sufficiently nucleophilic. evitachem.com Various imines can be synthesized, and these can serve as intermediates for further transformations. For example, solvent-free methods under reduced pressure have been shown to be highly efficient for the synthesis of imines from various aldehydes and amines. scirp.org

The general mechanism for imine formation involves the following steps:

Nucleophilic addition of the primary amine to the aldehyde carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the neutral imine product. evitachem.com

Reactivity of the Halogen Atom (Bromine)

The bromine atom at the 6-position of the pyridine ring is a key handle for molecular diversification, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

As mentioned in section 3.1, the C6-position is activated towards nucleophilic aromatic substitution. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. These reactions are fundamental for introducing new functional groups at this position. Common nucleophiles include alkoxides, thiolates, and amines. For instance, studies on similar 2-bromopyridines have shown efficient substitution with sodium thiomethoxide in ethanol under microwave heating to yield the corresponding methylthio-pyridine. tandfonline.com Similarly, amination can be achieved, although palladium-catalyzed methods are often more efficient (see below). The reactivity order for halogens in SNAr reactions on pyridines can vary depending on the nucleophile and reaction conditions, but for many common nucleophiles, the order is F > Cl > Br > I, as the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen. sci-hub.se However, in cases where the expulsion of the halide is rate-determining, the order can be reversed (I > Br > Cl > F).

Beyond direct substitution, the bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions, which have become powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and an organoboron compound (e.g., a boronic acid or ester). This is a highly versatile method for creating biaryl structures. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as Na₂CO₃) would yield a 6-aryl-4-methylnicotinaldehyde. mdpi.com The efficiency of such couplings with bromopyridines is well-documented. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the pyridine ring and a terminal alkyne. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov Reacting this compound with a terminal alkyne under Sonogashira conditions would produce a 6-alkynyl-4-methylnicotinaldehyde, a valuable building block for more complex molecules. beilstein-journals.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming a carbon-nitrogen bond between the pyridine ring and an amine. It is often more efficient and general than direct nucleophilic substitution for introducing amino groups. The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (like BINAP), and a base (such as NaOt-Bu) would lead to the corresponding 6-amino-4-methylnicotinaldehyde (B8714853) derivative. chemspider.comorganic-synthesis.com

| Cross-Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | 6-Aryl/heteroaryl-4-methylnicotinaldehyde | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) mdpi.com |

| Sonogashira | Terminal alkyne | 6-Alkynyl-4-methylnicotinaldehyde | PdCl₂(PPh₃)₂ / CuI / Amine base wikipedia.org |

| Buchwald-Hartwig | Primary/secondary amine | 6-Amino-4-methylnicotinaldehyde | Pd₂(dba)₃ / Phosphine ligand / Base (e.g., NaOt-Bu) organic-synthesis.com |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a bromine atom on the pyridine ring makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The aldehyde and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the reaction center, affecting catalytic activity and reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.govmdpi.com

This compound serves as the aryl halide partner in these couplings. Research has demonstrated its utility in synthesizing more complex substituted pyridines. For instance, it has been used in Suzuki coupling reactions to create precursors for biologically active molecules. googleapis.com The general reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₃PO₄, K₂CO₃, or Na₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. nih.govorganic-chemistry.org

Studies on structurally related bromonicotinaldehydes provide insight into typical reaction conditions. For example, the Suzuki coupling of 3-bromonicotinaldehyde with various aryl boronic acids has been successfully achieved using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a dioxane/water solvent mixture, with reaction temperatures ranging from 80–100°C. nih.gov These conditions generally result in good to excellent yields of the desired biaryl products. nih.gov The aldehyde functionality typically remains intact under these conditions, highlighting the chemoselectivity of the Suzuki reaction.

| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane:H₂O | 80-100 | 8 | Good | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane:H₂O | 80-100 | 8 | Excellent | nih.gov |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane:H₂O | 80-100 | 8 | Good | nih.gov |

| This table presents representative conditions for Suzuki-Miyaura reactions based on studies of analogous bromonicotinaldehyde compounds. |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like this compound) with an alkene to form a substituted alkene. diva-portal.org This reaction creates a new carbon-carbon bond at a vinylic position. diva-portal.org The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine ligand and a base. libretexts.org

While specific examples detailing the Heck reaction with this compound are not prevalent in the reviewed literature, its structure as an aryl bromide makes it a suitable candidate for this transformation. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by olefin insertion and β-hydride elimination to yield the product and regenerate the catalyst. diva-portal.org The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. diva-portal.org Tetraalkylammonium salts are often used as additives to facilitate the reaction, particularly for aryl bromides, and can avoid the need for phosphine ligands. frontiersin.org

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond through the coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually a copper halide) and a base, such as an amine (e.g., triethylamine (B128534) or diethylamine), which can also serve as the solvent. wikipedia.orgresearchgate.net

This compound is an excellent substrate for Sonogashira couplings. The C-Br bond can be readily activated by the palladium catalyst to couple with a variety of terminal alkynes. This reaction provides a direct route to 6-alkynyl-4-methylnicotinaldehyde derivatives, which are versatile intermediates for the synthesis of pharmaceuticals, organic materials, and complex natural products. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature, and are compatible with the aldehyde functional group. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to copper catalysis. researchgate.net

Chemo-, Regio-, and Stereoselective Syntheses Utilizing this compound as a Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is a versatile synthon due to its distinct functional groups—the aldehyde and the bromo-substituted pyridine ring—which offer multiple, orthogonal sites for chemical transformation.

Chemoselective Syntheses

Chemoselectivity refers to the preferential reaction of one functional group over another. The two primary reactive sites in this compound are the formyl (aldehyde) group and the carbon-bromine bond.

Reactions at the Aldehyde Group : The aldehyde is susceptible to a wide range of transformations, including nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), oxidation to a carboxylic acid, and reduction to an alcohol. These reactions can typically be performed while leaving the C-Br bond untouched by selecting appropriate reagents. For example, reduction with sodium borohydride (NaBH₄) would selectively reduce the aldehyde to an alcohol without affecting the aryl bromide.

Reactions at the C-Br Bond : The carbon-bromine bond is primarily reactive in transition-metal-catalyzed cross-coupling reactions as described in section 3.3.2. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are highly selective for the C-Br bond, and the reaction conditions are generally mild enough to preserve the aldehyde functionality.

This differential reactivity allows for a stepwise, controlled functionalization of the molecule. One could first perform a cross-coupling reaction at the C-Br bond and then modify the aldehyde in a subsequent step, or vice-versa, enabling the synthesis of a diverse library of polysubstituted pyridines.

Regioselective Syntheses

Regioselectivity involves controlling the site of bond formation on a molecule with multiple potential reaction sites. In the context of this compound, regioselectivity is primarily concerned with further substitution on the pyridine ring or reactions directed by the existing substituents.

The electronic properties of the substituents on the pyridine ring dictate the regiochemical outcome of further reactions. The aldehyde group is electron-withdrawing, deactivating the ring towards electrophilic substitution, while the methyl group is weakly electron-donating. The inherent electron deficiency of the pyridine nitrogen, combined with these substituent effects, governs the reactivity. For instance, in reactions involving the synthesis of purine (B94841) analogues, the position of a bromo substituent has been shown to direct subsequent N-alkylation reactions to a specific nitrogen atom in the heterocyclic core, a principle that applies broadly to controlling regioselectivity in heterocyclic chemistry. nih.gov The Knorr synthesis of quinolinones, starting from precursors like 4-bromoaniline, also demonstrates how substituent patterns on an aromatic ring direct the outcome of cyclization reactions to form specific regioisomers. researchgate.net

Stereoselective Syntheses

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is achiral, it can be used as a synthon to introduce chirality into a molecule.

Asymmetric Aldehyde Reactions : The aldehyde group is a prochiral center. Asymmetric reduction (e.g., using a chiral borane (B79455) reagent) or asymmetric nucleophilic addition (e.g., asymmetric alkylation or allylation) can generate a chiral secondary alcohol with high enantiomeric excess. This chiral alcohol can then be carried forward in a synthetic sequence.

Stereoselective Coupling Reactions : Intramolecular Heck reactions have been used to create quaternary carbon centers with high stereoselectivity. libretexts.org While this is an intramolecular example, it illustrates the potential for stereocontrol in Heck-type reactions. In an intermolecular reaction involving this compound and a prochiral alkene, the use of chiral phosphine ligands on the palladium catalyst could, in principle, induce facial selectivity in the olefin insertion step, leading to a chiral product. diva-portal.orglibretexts.org

The strategic use of this compound as a building block, leveraging the distinct reactivity of its functional groups, allows for the controlled and selective synthesis of complex, highly functionalized pyridine derivatives with specific chemo-, regio-, and stereochemical arrangements.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment of 6 Bromo 4 Methylnicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 6-Bromo-4-methylnicotinaldehyde is expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic region will feature two singlets for the protons on the pyridine (B92270) ring. The proton at the C-2 position is anticipated to appear at a lower field (higher chemical shift) than the proton at the C-5 position due to their proximity to the nitrogen atom and the aldehyde group. The aldehyde proton itself will produce a characteristic singlet at a very downfield position, typically above 9 ppm. The methyl group protons will also appear as a sharp singlet, but at a much more upfield position.

Based on data from analogous structures, the expected chemical shifts (δ) are summarized in the table below. For instance, in the related compound 5-bromo-4-chloronicotinaldehyde, the aldehyde proton appears at 10.02 ppm, and the aromatic protons are observed between 8.76 and 8.94 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.8 - 9.0 | Singlet (s) |

| H-5 | ~7.8 - 8.0 | Singlet (s) |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) |

| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the aldehyde group (C=O) is highly deshielded and will appear significantly downfield. The aromatic carbons of the pyridine ring will resonate in the mid-range of the spectrum, with their exact shifts influenced by the attached substituents (bromo, methyl, and aldehyde groups). The carbon attached to the bromine atom (C-6) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon, being an sp³-hybridized carbon, will be found in the most upfield region of the spectrum.

For comparison, the ¹³C NMR spectrum of the isomer 6-bromo-5-methylnicotinaldehyde (B1522184) shows the aldehyde carbon at 190.8 ppm and the methyl carbon at 20.4 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~135 - 140 |

| C-4 | ~145 - 150 |

| C-5 | ~125 - 130 |

| C-6 | ~140 - 145 |

| Aldehyde (-CHO) | ~190 - 193 |

| Methyl (-CH₃) | ~18 - 22 |

To confirm the assignments made in one-dimensional NMR and to fully elucidate the structure, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this compound, since all protons are expected to be singlets (no protons on adjacent carbons), no cross-peaks would be observed, confirming their isolated nature on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would be used to definitively link the ¹H signals for H-2, H-5, and the methyl protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for piecing together the molecular structure. It reveals correlations between protons and carbons that are two or three bonds away. For example, the aldehyde proton should show a correlation to the C-3 and C-4 carbons, while the methyl protons should correlate to C-3, C-4, and C-5. These long-range correlations provide unambiguous proof of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A key feature in the mass spectrum of this compound is the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a sample and confirming its molecular weight. A sample of this compound would be expected to show a prominent pair of peaks in the mass spectrum corresponding to the protonated molecule, [M+H]⁺.

Table 3: Expected LC-MS Molecular Ion Peaks for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Intensity Ratio |

| [M+H]⁺ | 200.97 | 202.97 | ~1:1 |

Provided the compound is sufficiently volatile and thermally stable, GC-MS is another excellent method for purity assessment and structural analysis. In GC-MS, fragmentation is often induced by electron ionization (EI), which is a higher-energy technique that results in more extensive fragmentation compared to the soft ionization methods typically used in LC-MS.

The fragmentation pattern can provide valuable structural clues. Common fragmentation pathways for this molecule would include the loss of the bromine atom, the aldehyde group (as CO), or a hydrogen radical.

Table 4: Plausible GC-MS Fragmentation Patterns for this compound

| Fragment Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 199/201 |

| [M-H]⁺ | Loss of a hydrogen radical | 198/200 |

| [M-CHO]⁺ | Loss of the formyl group | 170/172 |

| [M-Br]⁺ | Loss of the bromine radical | 120 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The primary functional groups in this compound are the aldehyde group (C=O), the aromatic pyridine ring (C=C and C=N bonds), the methyl group (C-H), and the carbon-bromine bond (C-Br). The vibrational frequencies of these groups give rise to specific peaks in the IR spectrum.

Detailed Research Findings:

While a specific, peer-reviewed IR spectrum for this compound is not widely available in the public domain, data from analogous compounds and spectral databases allow for a reliable prediction of its key absorption bands. For instance, the IR spectrum of the structurally similar 5-Bromo-4-chloronicotinaldehyde shows prominent absorption bands that can be used as a reference. General principles of IR spectroscopy also support the assignment of these bands. pressbooks.pubdocbrown.info

The most characteristic absorption will be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1680-1715 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the pyridine ring. The C=C and C=N stretching vibrations of the aromatic pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹. Finally, the C-Br stretching vibration is anticipated to appear in the lower frequency region, typically between 500 and 700 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde (C=O) | Stretch | 1690 - 1710 | Strong |

| Aromatic Ring (C=C/C=N) | Stretch | 1550 - 1600 | Medium to Strong |

| Aromatic Ring (C=C/C=N) | Stretch | 1400 - 1500 | Medium |

| Methyl/Aromatic (C-H) | Stretch | 2850 - 3100 | Medium to Weak |

| Carbon-Bromine (C-Br) | Stretch | 550 - 690 | Medium to Strong |

X-ray Diffraction Analysis for Crystalline Structure Determination

For this compound, which is expected to be a solid at room temperature, single-crystal X-ray diffraction would be the definitive method for structural elucidation. The process involves growing a suitable single crystal, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. nih.gov

Detailed Research Findings:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1209.0 |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from an X-ray diffraction experiment.

Chromatographic Techniques for Separation and Purity Evaluation

Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture, making them indispensable for assessing the purity of chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.

Detailed Research Findings:

While specific application notes for this compound are not prevalent, general methods for the HPLC analysis of aromatic aldehydes are well-established. nih.govnii.ac.jphelixchrom.comnih.gov A typical RP-HPLC method would involve a C18 or C8 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid modifier to ensure good peak shape. yorku.ca Detection is commonly achieved using a UV detector, as the aromatic ring and aldehyde group in this compound are strong chromophores. This technique would be effective in separating the target compound from starting materials, by-products, and other impurities.

Interactive Data Table: Representative HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | ~ 8.5 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a predicted moderate boiling point, is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Detailed Research Findings:

The analysis of brominated aromatic compounds and aldehydes by GC is a common practice. mdpi.comnih.govgoogle.commdpi.com A typical GC method for this compound would utilize a capillary column with a non-polar or medium-polarity stationary phase. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert gas. The retention time of the compound would be characteristic under specific conditions. GC-MS analysis would provide both the retention time and a mass spectrum, allowing for the confirmation of the molecular weight and fragmentation pattern, which is highly specific to the compound's structure.

Interactive Data Table: Representative GC-MS Method for this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (Electron Ionization) |

| Hypothetical Retention Time | ~ 12.3 minutes |

| Expected m/z fragments | ~200 (M+), 199 (M-H), 171 (M-CHO), 120 (M-Br) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. waters.comwaters.comptfarm.pl This technique is particularly well-suited for the analysis of complex samples and for impurity profiling in pharmaceutical development. nih.govijper.org

Detailed Research Findings:

For a compound like this compound, which may be a pharmaceutical intermediate, UPLC would be an excellent choice for purity assessment and the detection of trace-level impurities. The principles of separation are the same as in HPLC, but the use of smaller particles and higher pressures allows for significantly shorter analysis times and improved separation efficiency. A UPLC method would enable the rapid separation of this compound from closely related impurities that might not be resolved by conventional HPLC.

Interactive Data Table: Representative UPLC Method for this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | Photodiode Array (PDA) at 254 nm |

| Hypothetical Retention Time | ~ 1.8 minutes |

Computational Chemistry and Theoretical Studies on 6 Bromo 4 Methylnicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 6-Bromo-4-methylnicotinaldehyde. nih.govmostwiedzy.pl These calculations can elucidate the distribution of electron density within the molecule, which is heavily influenced by the substituents on the pyridine (B92270) ring. The bromine atom at the 6-position acts as an electron-withdrawing group through induction, while the methyl group at the 4-position is electron-donating. The aldehyde group is also electron-withdrawing.

The interplay of these substituents significantly impacts the geometry, electrostatic properties, and vibrational characteristics of the molecule. rsc.org DFT methods, such as B3LYP with an appropriate basis set like 6-311G, can be used to optimize the molecular structure and simulate electronic transitions. tandfonline.com

Key parameters that can be calculated to predict reactivity include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For substituted pyridines, the nature of the substituents dictates the energy of these orbitals. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org

Table 1: Hypothetical Calculated Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of this compound and its interactions with other molecules.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. For instance, derivatives of pyridine are known to interact with various biological targets, and docking studies can help elucidate the specific binding modes. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. Key interactions that can be identified include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the aldehyde group could act as a hydrogen bond acceptor, while the pyridine ring could engage in π-stacking interactions.

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and flexibility of this compound and its complexes with other molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how the compound behaves in a physiological environment.

MD simulations can be used to:

Assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov

Investigate the conformational landscape of the molecule. nih.gov

Calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govresearchgate.netnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict its potential biological activity based on a set of molecular descriptors. nih.govresearchgate.net

The development of a QSAR/QSPR model involves:

Data Set Collection: Gathering a set of molecules with known activities or properties.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.

Model Building: Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a mathematical model. nih.gov

Model Validation: Rigorously validating the model's predictive power. nih.gov

Prediction of Molecular Properties and Conformational Analysis

Computational methods can predict a wide range of molecular properties of this compound. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule, which in turn influences its reactivity and biological activity. nih.govscispace.com

Substituents on a ring system can significantly affect its conformational preferences. nih.govlibretexts.org For this compound, while the pyridine ring is aromatic and thus largely planar, the orientation of the aldehyde group relative to the ring is of interest. Computational methods can determine the most stable conformation by calculating the potential energy as a function of the dihedral angle between the aldehyde group and the pyridine ring.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Molecular Weight | 200.03 g/mol | Calculation from formula |

| LogP | 1.85 | QSPR models |

| pKa | ~3.5 | Computational pKa prediction |

| Polar Surface Area | 29.1 Ų | Molecular modeling software |

Note: These values are estimations and may vary depending on the prediction method used.

Investigation of Reaction Mechanisms through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netrsc.orgnih.govrsc.org For this compound, theoretical studies could be employed to understand the reactivity of the aldehyde group, for instance, in nucleophilic addition reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.gov This allows for a detailed understanding of the reaction kinetics and thermodynamics. For example, the effect of the bromo and methyl substituents on the electrophilicity of the aldehyde carbon could be quantified, providing insights into its reactivity towards various nucleophiles.

Applications of 6 Bromo 4 Methylnicotinaldehyde in Targeted Chemical Research

Role in Medicinal Chemistry and Drug Discovery Research

The pyridine (B92270) nucleus is a common scaffold in a multitude of approved drugs, and its derivatives are of significant interest in medicinal chemistry. The presence of a bromine atom, a methyl group, and a reactive aldehyde function on the pyridine ring of 6-Bromo-4-methylnicotinaldehyde makes it a valuable precursor for creating diverse molecular architectures for drug discovery.

Development of Potential Anticancer Agents

While specific studies detailing the synthesis of anticancer agents directly from this compound are not extensively documented, the broader class of bromo-substituted pyridine and quinazoline (B50416) derivatives has been a subject of interest in oncology research. For instance, various 6-bromo quinazoline derivatives have been designed and synthesized as potential cytotoxic agents. The bromine atom at the 6-position of the quinazoline ring has been shown in some studies to enhance anticancer effects. These findings suggest that this compound could serve as a starting material for the synthesis of novel compounds with potential antiproliferative activities. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks.

Investigation of Diverse Biological Activities (e.g., antimicrobial, antimalarial)

The scientific literature contains studies on the antimicrobial properties of various bromo-substituted heterocyclic compounds. For example, research on 6-bromo-4-(substituted phenyl) iminoflavones has demonstrated their potential as antimicrobial and antifungal agents. researchgate.net These compounds, while not direct derivatives, share a bromo-substituted aromatic scaffold, indicating the potential utility of precursors like this compound in the synthesis of novel antimicrobial candidates. The aldehyde functionality can be a key reaction site for creating imine or other derivatives, which are classes of compounds often associated with antimicrobial activity.

Regarding antimalarial research, there is a continuous effort to develop new chemical entities to combat drug-resistant malaria strains. Although no specific antimalarial compounds derived from this compound have been reported, the pyridine core is present in some antimalarial drugs. The unique substitution pattern of this compound could be exploited to generate novel molecular structures for screening against Plasmodium falciparum and other malaria parasites.

Utilization as a Pharmaceutical Scaffold for Novel Pharmacophore Synthesis

A pharmaceutical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound, with its reactive aldehyde group and sites for potential cross-coupling reactions (at the bromine position), is well-suited to be used as a scaffold. Medicinal chemists can utilize the aldehyde for reactions such as reductive amination, Wittig reactions, or condensations to introduce a wide range of substituents. The bromo group can be used in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or other carbon-based fragments, thus allowing for the synthesis of novel pharmacophores with three-dimensional complexity.

Preclinical Studies in Compound Optimization

Preclinical studies involve the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. While there is no specific information available on preclinical studies involving derivatives of this compound, its role would likely be as a key intermediate in the synthesis of analog libraries. During lead optimization, medicinal chemists systematically modify a promising molecule to understand structure-activity relationships (SAR). The versatility of this compound would allow for modifications at multiple positions of the pyridine ring, which is a critical step in the iterative process of compound optimization before a drug candidate can be selected for further development.

Contributions to Agrochemical Research and Development

The development of new pesticides and herbicides is crucial for modern agriculture. Heterocyclic compounds, including pyridine derivatives, are an important class of agrochemicals.

Synthesis of Pesticides and Herbicides

There is a lack of specific, publicly available research demonstrating the use of this compound in the synthesis of pesticides or herbicides. However, the structural motifs present in this compound are found in some agrochemicals. The pyridine ring is a core component of several insecticides and herbicides. The bromo and methyl substitutions could influence the biological activity and physical properties of potential agrochemical candidates. For instance, in the broader context of agrochemical synthesis, related bromo-substituted compounds like 6-bromo-hexane-1-ol have been used as starting materials for the synthesis of insect pheromones. asianpubs.org This highlights the potential utility of functionalized bromo-compounds in this field. The aldehyde group of this compound could be used to synthesize Schiff bases or other derivatives that may exhibit pesticidal or herbicidal properties. Further research would be needed to explore these potential applications.

Evaluation of Biological Efficacy against Agricultural Pests

While direct studies on the biological efficacy of this compound against specific agricultural pests are not extensively documented in publicly available literature, the broader class of pyridine-containing compounds has been the subject of significant research in the development of novel insecticides. The pyridine ring is a key structural motif in a number of commercially successful insecticides, including the neonicotinoids.

Structure-Activity Relationship Insights:

Research into various pyridine-based insecticides has provided valuable structure-activity relationship (SAR) data that can offer insights into the potential of this compound. Key factors influencing insecticidal activity include:

The nature and position of substituents: The presence of electron-withdrawing or electron-donating groups can significantly impact the electronic properties of the pyridine ring and its interaction with the target receptor.

The steric bulk of substituents: The size and shape of the substituents can affect how the molecule fits into the binding site of the receptor.

The bromo and methyl substituents on this compound, along with the reactive aldehyde group, provide avenues for synthetic modification to explore and optimize these properties. For instance, the aldehyde can be converted into various imines, oximes, or hydrazones, while the bromine atom can be replaced through cross-coupling reactions to introduce a diverse range of functional groups. These modifications would allow for the systematic investigation of how different structural features impact biological efficacy against agricultural pests.

Although specific data is not available for this compound, the following table presents data for the insecticidal activity of other pyridine derivatives against the cowpea aphid (Aphis craccivora), illustrating the potential of this class of compounds.

| Compound ID | LC50 (mg/L) against Aphis craccivora nymphs (24h) | LC50 (mg/L) against Aphis craccivora adults (24h) |

| 1c | 0.127 | 1.121 |

| 1d | 0.098 | 0.593 |

| 1f | 0.080 | 0.498 |

| Acetamiprid (Reference) | 0.045 | 0.267 |

Table 1: Comparative insecticidal activity of selected pyridine derivatives against cowpea aphids. Data is illustrative of the potential of the pyridine scaffold in insecticide research. researchgate.net

Utility in Materials Science Research

The structural features of this compound make it a promising candidate as a precursor for advanced organic materials with tailored optical and electronic properties. The pyridine core, being an electron-deficient aromatic system, is a common building block in the design of materials for electronics and photonics.

Precursors for Advanced Organic Materials with Specific Optical or Electronic Properties

The aldehyde and bromo functionalities of this compound serve as convenient handles for incorporating this pyridine unit into larger conjugated systems, such as polymers and dendrimers. These materials are of great interest for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing polymers are often used as electron-transporting or emissive layers in OLEDs. The electron-deficient nature of the pyridine ring can facilitate electron injection and transport, leading to improved device efficiency and stability. The specific optical properties, such as the emission color, can be tuned by modifying the substituents on the pyridine ring and extending the conjugation of the polymer backbone.

Organic Field-Effect Transistors (OFETs): Pyridine-based polymers can exhibit semiconducting properties, making them suitable for use as the active layer in OFETs. The charge carrier mobility of these materials can be influenced by the molecular packing in the solid state, which in turn can be controlled by the nature of the substituents on the pyridine ring.

The synthesis of such materials would typically involve polymerization reactions such as Suzuki or Stille coupling, where the bromo substituent on this compound would be the reactive site. The aldehyde group could be used to introduce further functionality or to participate in condensation polymerization reactions.

The following table summarizes the electronic properties of some pyridine-based polymers, demonstrating the influence of the pyridine moiety on the material's characteristics.

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Poly(p-phenylene) | -5.45 | -2.12 | 3.33 |

| Poly(2,5-pyridinediyl) | -6.10 | -2.90 | 3.20 |

| Poly(p-phenylene vinylene) | -5.10 | -2.60 | 2.50 |

| Poly(2,5-pyridinediyl vinylene) | -5.80 | -3.20 | 2.60 |

Table 2: A comparison of the electronic properties of pyridine-containing polymers with their non-pyridine analogues. The data illustrates the electron-withdrawing effect of the pyridine ring.

General Organic Synthesis as a Versatile Building Block

Beyond its potential applications in specialized fields, this compound is a highly valuable and versatile building block in general organic synthesis. Its trifunctional nature allows for a multitude of chemical transformations, providing access to a wide array of more complex molecules.

Access to Diverse Pyridine-based Heterocyclic Compounds

The aldehyde group is a gateway to a vast number of classical organic reactions. It can readily undergo:

Condensation reactions: With active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form α,β-unsaturated systems which are themselves versatile synthetic intermediates.

Wittig and related reactions: To introduce a variety of alkenyl substituents.

Reductive amination: To form substituted aminomethylpyridines.

Addition of organometallic reagents: Such as Grignard or organolithium reagents, to generate secondary alcohols.

These transformations, combined with the other functionalities of the molecule, allow for the construction of a diverse library of pyridine-based heterocyclic compounds.

Introduction of Formyl and Bromo Substituents into Organic Frameworks

As a bifunctional building block, this compound can be used to introduce both a formyl (or a derivative thereof) and a bromo group into a larger molecular framework. The bromine atom is particularly useful as it can participate in a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura coupling: For the formation of carbon-carbon bonds with boronic acids or esters. nih.gov

Heck coupling: For the formation of carbon-carbon bonds with alkenes.

Sonogashira coupling: For the formation of carbon-carbon bonds with terminal alkynes.

Buchwald-Hartwig amination: For the formation of carbon-nitrogen bonds.

The sequential or concurrent reaction of the aldehyde and bromo groups allows for a high degree of synthetic flexibility and the efficient construction of complex molecular architectures. This versatility makes this compound a valuable tool for synthetic chemists in academia and industry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Bromo 4 Methylnicotinaldehyde Derivatives

Impact of Halogen (Bromine) Substitution on Biological Activity and Reactivity Profiles

The bromine atom at the 6-position of the nicotin-aldehyde ring plays a pivotal role in modulating the reactivity and biological profile of its derivatives. Halogens, particularly bromine, are known to influence a molecule's properties through a combination of electronic and steric effects, as well as their ability to form halogen bonds.

The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge and the bromine atom a partial negative charge. libretexts.org This polarization enhances the electrophilic character of the pyridine (B92270) ring, making it more susceptible to nucleophilic attack. The reactivity of the C-Br bond itself allows for a variety of synthetic transformations, most notably cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions are instrumental in the construction of more complex molecular architectures, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position. This synthetic versatility makes 6-bromo-4-methylnicotinaldehyde a key intermediate in the generation of compound libraries for biological screening.

From a biological standpoint, the bromine substituent can significantly impact the binding affinity of a molecule to its target protein. The lipophilicity of the bromine atom can enhance membrane permeability and improve oral bioavailability. Furthermore, the ability of bromine to participate in halogen bonding, a non-covalent interaction between the halogen atom and a nucleophilic site on a biological macromolecule, can contribute to the stability of the ligand-receptor complex, leading to increased potency and selectivity. For instance, in a series of pyrrolocarbazole inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), the presence and position of halogen atoms were found to be critical for potent inhibitory activity. nih.gov While direct studies on this compound derivatives are limited, the principles observed in related structures underscore the importance of the bromine substituent.

Influence of Methyl Group Position and Aldehyde Moiety Modifications on Chemical and Biological Characteristics

The methyl group at the 4-position and the aldehyde function at the 3-position of the pyridine ring are critical determinants of the chemical and biological characteristics of this compound derivatives.

The methyl group, being an electron-donating group, can influence the electronic properties of the pyridine ring, albeit to a lesser extent than the electron-withdrawing bromine atom. Its primary contribution is often steric. The position of the methyl group can dictate the orientation of the molecule within a binding pocket and can influence the accessibility of adjacent functional groups for metabolic enzymes. For example, in a study of substituted benzo-(iso)quinoline derivatives, the cyclization reaction was observed to occur selectively at the methyl group para to the nitrogen atom. researchgate.net This highlights the directing effect of the methyl group in synthetic transformations.

The aldehyde moiety is a highly reactive functional group that can participate in a wide range of chemical reactions, including nucleophilic addition, condensation, and oxidation. smolecule.com This reactivity allows for the facile introduction of diverse functionalities. For instance, the aldehyde can be converted into imines, oximes, hydrazones, or alcohols, each with distinct chemical and biological properties. The electrophilic nature of the aldehyde's carbonyl carbon makes it a key site for interaction with biological nucleophiles, such as the side chains of cysteine or lysine (B10760008) residues in proteins. Nicotinaldehydes, in general, have been shown to be potent competitive inhibitors of nicotinamidase enzymes, likely through the formation of a reversible thiohemiacetal adduct with a cysteine residue in the active site. google.com

Rational Design of Derivatives for Enhanced Selectivity and Efficacy

The rational design of derivatives of this compound is guided by an understanding of the SAR and SPR principles discussed previously, with the goal of optimizing interactions with a specific biological target to enhance selectivity and efficacy. This process often involves computational modeling and structure-based drug design. mdpi.com

One approach is to utilize the bromine atom as a handle for introducing substituents that can specifically interact with a target protein. For instance, in the design of kinase inhibitors, the bromine can be replaced with larger, more complex groups via cross-coupling reactions to occupy hydrophobic pockets in the ATP-binding site. nih.gov The choice of the substituent is guided by the topology of the binding site, aiming to maximize favorable interactions and displace water molecules.

A recent patent application describes the use of this compound in the synthesis of inhibitors of DNA polymerase theta (Polθ), a key enzyme in an alternative DNA double-strand break repair pathway. vulcanchem.com The derivatives were designed to bind to the active site of Polθ, and the SAR studies within the patent highlight the importance of the substituents introduced at the 6-position (via displacement of the bromine) and modifications of the aldehyde-derived portion of the molecule for potent and selective inhibition.

The following table provides a hypothetical example of a rational design strategy for kinase inhibitors based on the this compound scaffold, drawing on general principles of kinase inhibitor design.

| Scaffold | Modification at 6-position (R1) | Modification of Aldehyde (R2) | Rationale | Hypothetical Target Kinase |

| This compound | Phenyl | -CH=N-NH-C(=O)-R' | Introduction of a larger hydrophobic group to occupy the back pocket of the kinase. | AXL Kinase |

| This compound | 4-Morpholinophenyl | -CH2OH | Improved solubility and potential for hydrogen bonding with the hinge region. | CDK2 |

| This compound | 1-Methyl-1H-pyrazol-4-yl | -CN | Introduction of a heterocyclic group for specific interactions and replacement of the reactive aldehyde. | MPS1 |

Comparative Studies with Positional Isomers and Analogues (e.g., 4-bromo-6-methylnicotinaldehyde)

The biological activity and chemical properties of substituted pyridines are highly dependent on the relative positions of the substituents. A comparative analysis of this compound with its positional isomer, 4-bromo-6-methylnicotinaldehyde, reveals the significant impact of substituent placement.

In this compound, the bromine atom is para to the nitrogen atom, while the methyl group is in the meta position. In 4-bromo-6-methylnicotinaldehyde, these positions are reversed. This seemingly minor change can have profound effects on the molecule's electronic and steric properties.

The electronic influence of the nitrogen atom in the pyridine ring affects the reactivity of the substituents. For instance, the bromine atom in the 4-position is generally more susceptible to nucleophilic aromatic substitution than a bromine atom in the 6-position. This difference in reactivity can dictate the synthetic routes used to prepare derivatives of these isomers.

The steric environment around the aldehyde group is also different in the two isomers. In this compound, the aldehyde is flanked by the pyridine nitrogen and a hydrogen atom. In 4-bromo-6-methylnicotinaldehyde, it is flanked by the bromine atom and a hydrogen atom. This can influence the accessibility of the aldehyde for reactions and its interaction with biological targets.

The following table summarizes some of the key computed properties of this compound and its positional isomer, 4-bromo-6-methylnicotinaldehyde, obtained from publicly available databases. nih.gov

| Property | This compound | 4-Bromo-6-methylnicotinaldehyde |

| Molecular Formula | C7H6BrNO | C7H6BrNO |

| Molecular Weight | 200.03 g/mol | 200.03 g/mol |

| XLogP3 | 1.8 | 1.4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 1 | 1 |

| Topological Polar Surface Area | 30.0 Ų | 30.0 Ų |

While many of the computed properties are similar, the difference in the predicted lipophilicity (XLogP3) suggests potential differences in pharmacokinetic properties such as absorption and distribution.

Emerging Research Directions and Future Perspectives for 6 Bromo 4 Methylnicotinaldehyde

The chemical scaffold of 6-Bromo-4-methylnicotinaldehyde, characterized by its substituted pyridine (B92270) ring bearing both an aldehyde and a bromo group, positions it as a versatile building block in modern organic and medicinal chemistry. While its direct applications are still unfolding, its structural motifs are present in a variety of biologically active molecules. Emerging research is focused on leveraging its unique reactivity and electronic properties through innovative synthetic methodologies and for the exploration of new therapeutic applications. Future perspectives point towards its integration into more efficient, sustainable, and targeted chemical and pharmaceutical development processes.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 6-Bromo-4-methylnicotinaldehyde, and how should data be interpreted?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) to analyze the aldehyde proton (δ ~9.5–10.5 ppm) and bromine-induced deshielding effects on adjacent protons. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]+ at m/z 200.96 for C₇H₆BrNO). Infrared (IR) spectroscopy can validate the aldehyde C=O stretch (~1700 cm⁻¹). Cross-reference with crystallographic data (e.g., SHELXL-refined structures) to resolve ambiguities in substituent positioning .

Q. How should researchers handle storage and stability of this compound in laboratory settings?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent aldehyde oxidation and bromine-lability. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months. Degradation products (e.g., carboxylic acid derivatives) indicate exposure to moisture or oxygen .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Methodological Answer : Direct bromination of 4-methylnicotinaldehyde using N-bromosuccinimide (NBS) in DMF at 80°C yields ~60% product but risks over-bromination. Alternative routes involve Suzuki-Miyaura coupling of bromopyridine precursors with aldehyde-bearing boronic esters. Challenges include regioselectivity control and aldehyde protection-deprotection steps .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in substituent positioning for this compound derivatives?

- Methodological Answer : Use SHELXT/SHELXL (v2018+) for space-group determination and refinement. For ambiguous electron density (e.g., methyl vs. bromine orientation), apply Hirshfeld surface analysis and difference Fourier maps. Validate against DFT-optimized geometries (B3LYP/6-31G*) to distinguish static disorder from dynamic effects .

Q. What experimental strategies mitigate side reactions during nucleophilic additions to this compound?

- Methodological Answer : Pre-activate the aldehyde with Lewis acids (e.g., Sc(OTf)₃) to enhance electrophilicity while suppressing base-mediated dehydrohalogenation. For Grignard reactions, use low temperatures (−78°C) and THF as solvent to minimize bromide elimination. Monitor intermediates via in situ IR .